molecular formula C9H11NO3 B1464289 Ethyl 5-cyclopropylisoxazole-3-carboxylate CAS No. 21080-81-9

Ethyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No. B1464289
Key on ui cas rn: 21080-81-9
M. Wt: 181.19 g/mol
InChI Key: XMKHEATVFWAIMD-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

The mixture of ethyl 5-cyclopropylisoxazole-3-carboxylate (0.550 g; 3.04 mmol) and 1M aqueous sodium hydroxide (9.11 mL; 9.11 mmol) was stirred at room temperature during the weekend (72 h). The pH of the solution was adjusted to 1 by addition of 6N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over magnesium sulfate and was evaporated to furnish 0.446 g (96%) of 5-cyclopropylisoxazole-3-carboxylic acid as a solid.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([O:11]CC)=[O:10])[CH:5]=2)[CH2:3][CH2:2]1.[OH-].[Na+].Cl>>[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([OH:11])=[O:10])[CH:5]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(CC1)C1=CC(=NO1)C(=O)OCC
Name
Quantity
9.11 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature during the weekend (72 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.446 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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